异撒克索宁

概述

科学研究应用

作用机制

异沙索宁通过直接作用于神经元或间接刺激生长因子的产生来发挥其作用。 它对周围神经具有特异性亲和力,并改变双层的表面 pH,从而增强神经再生和功能恢复 .

生化分析

Biochemical Properties

Isaxonine acts as a modifier of the surface pH of the bilayer, which is crucial for its role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, Isaxonine has been shown to accelerate the rate of peripheral nerve regeneration by stimulating axonal sprouting and promoting motor and sensory function recovery . It interacts with neuromuscular junctions and muscle fibers, influencing their size and function . Additionally, Isaxonine prevents synaptic remodeling by suppressing redundant nerve endings from additional axons, which have regenerated more slowly, in making contact with motor endplates .

Cellular Effects

Isaxonine has significant effects on various types of cells and cellular processes. In human skin fibroblasts, Isaxonine inhibits the incorporation of proline into secreted proteins and the release of collagen into the medium . This inhibition is independent of any toxic effect, as protein and collagen syntheses return to normal levels after the removal of Isaxonine . In nerve cells, Isaxonine promotes nerve growth and regeneration, leading to earlier recovery of sensory and motor functions in treated animals . It also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its neurotrophic effects.

Molecular Mechanism

The molecular mechanism of Isaxonine involves its activation by cytochrome P-450 enzymes in both mouse and human liver microsomes . This activation results in the formation of a reactive metabolite that binds irreversibly to microsomal proteins . The binding requires active microsomes, NADPH, and oxygen, and is inhibited by piperonyl butoxide or a carbon monoxide-oxygen atmosphere . Isaxonine’s effects at the molecular level include enzyme inhibition or activation and changes in gene expression, which contribute to its neurotrophic properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isaxonine change over time. Studies have shown that Isaxonine accelerates nerve regeneration and promotes motor and sensory function recovery over a period of weeks . Its stability and degradation over time can influence its long-term effects on cellular function. For example, Isaxonine phosphate has been reported to induce acute hepatitis, which is reversible after withdrawal of the compound . This indicates that while Isaxonine has beneficial effects, its long-term use may require careful monitoring.

Dosage Effects in Animal Models

The effects of Isaxonine vary with different dosages in animal models. A dose-effect relationship has been demonstrated, with higher doses leading to more significant nerve regeneration and earlier recovery of sensory and motor functions . High doses of Isaxonine phosphate can induce acute hepatitis, indicating potential toxic or adverse effects at elevated dosages . Therefore, determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Isaxonine is involved in metabolic pathways that include its activation by cytochrome P-450 enzymes . The reactive metabolite formed during this process binds to liver and kidney proteins, leading to its biological effects . The involvement of NADPH and oxygen in this pathway highlights the importance of these cofactors in Isaxonine’s metabolism. Additionally, the metabolic activation of Isaxonine can be influenced by pretreatments with phenobarbital or 3-methylcholanthrene, which increase the binding of the metabolite to proteins .

Transport and Distribution

Isaxonine is transported and distributed within cells and tissues through interactions with transport proteins. It has been shown to accumulate in the liver and kidney, where it binds to microsomal proteins . The distribution of Isaxonine within these organs is influenced by its metabolic activation and the presence of transporters that facilitate its movement across cell membranes . This distribution is crucial for its therapeutic effects and potential toxicity.

Subcellular Localization

The subcellular localization of Isaxonine is primarily within the liver and kidney microsomes, where it exerts its effects by binding to microsomal proteins . This localization is directed by the presence of targeting signals and post-translational modifications that guide Isaxonine to specific compartments within the cells. The binding of Isaxonine to these proteins is essential for its neurotrophic and metabolic effects.

准备方法

合成路线和反应条件

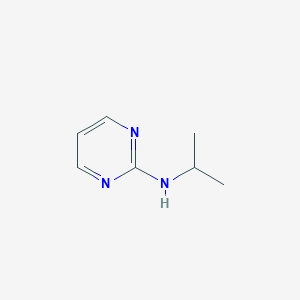

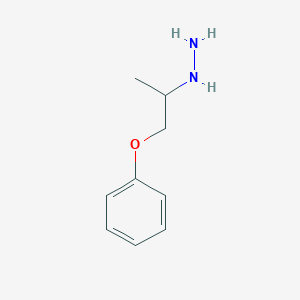

异沙索宁的合成涉及在受控条件下异丙胺与2-氯嘧啶反应。该反应通常在乙醇或甲醇等有机溶剂中进行,温度保持在50°C至70°C之间。 然后通过重结晶或色谱技术纯化产物以获得高纯度的异沙索宁 .

工业生产方法

异沙索宁的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业反应器和连续流动系统,以确保产品质量和产率的一致性。 反应条件针对大规模生产进行了优化,并采用高性能液相色谱 (HPLC) 等先进的纯化技术来实现所需的纯度水平 .

化学反应分析

反应类型

异沙索宁会发生各种化学反应,包括:

氧化: 异沙索宁可以使用过氧化氢或高锰酸钾等氧化剂氧化。

还原: 异沙索宁的还原可以使用硼氢化钠或氢化铝锂等还原剂来实现。

常用试剂和条件

氧化: 酸性介质中的过氧化氢。

还原: 甲醇中的硼氢化钠。

主要形成的产物

氧化: 形成异沙索宁氧化物。

还原: 形成还原的异沙索宁衍生物。

取代: 形成取代的嘧啶衍生物

相似化合物的比较

异沙索宁在加速神经再生和促进运动和感觉功能恢复方面是独一无二的。类似的化合物包括:

神经生长因子 (NGF): 促进神经元的生长和存活,但其作用机制不同。

脑源性神经营养因子 (BDNF): 支持现有神经元的存活,并促进新神经元和突触的生长。

睫状神经营养因子 (CNTF): 促进各种神经细胞类型的存活和分化 .

属性

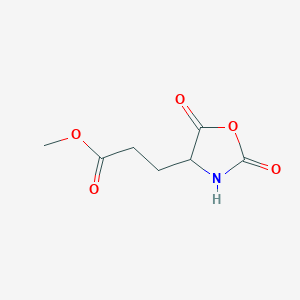

IUPAC Name |

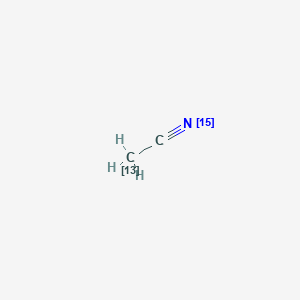

N-propan-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-6(2)10-7-8-4-3-5-9-7/h3-6H,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCYIGBVOHNHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194975 | |

| Record name | Isaxonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4214-72-6 | |

| Record name | N-(1-Methylethyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4214-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isaxonine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isaxonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isaxonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISAXONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883G6DMT63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism of action of Isaxonine?

A1: While the exact mechanism remains unclear, research suggests that Isaxonine may exert its effects by interacting with microtubules, essential components of the cytoskeleton involved in various cellular processes, including axonal growth and transport. Studies have shown that Isaxonine can:

- Enhance neurite elongation: Isaxonine promotes neurite outgrowth in cultured mouse spinal ganglia [] and rat spinal cord neurons [], suggesting a potential role in nerve regeneration.

- Counteract Vincristine's inhibitory effects: Isaxonine partially reverses the inhibitory effects of Vincristine, a microtubule-disrupting agent, on neurite elongation in dorsal root ganglia cultures [] and in vivo in rabbits []. This suggests that Isaxonine might protect against Vincristine-induced neuropathy by preserving microtubule integrity.

- Influence Polymorphonuclear Leucocyte (PMN) migration: Isaxonine partially inhibits the suppressive effect of Colchicine, another microtubule-disrupting agent, on PMN chemotaxis, suggesting a potential role in modulating inflammatory responses [].

Q2: What therapeutic applications were investigated for Isaxonine?

A2: Due to its potential neurotrophic properties, Isaxonine was investigated for its therapeutic potential in various neurological conditions, including:

- Peripheral neuropathies: Studies explored its use in treating leprous neuropathy [, ], diabetic neuropathy [], alcoholic polyneuritis [], and traumatic or ischemic neuropathies [].

- Vincristine-induced neuropathy: Research investigated Isaxonine's ability to prevent or mitigate the development of neuropathy associated with Vincristine treatment in cancer patients [, ].

- Other conditions: Studies also examined its potential in Duchenne muscular dystrophy [] and ulcerous mutilating acropathy [].

Q3: How is Isaxonine metabolized in the body?

A3: Isaxonine is metabolized in the liver by cytochrome P450 enzymes []. This metabolic activation leads to the formation of reactive metabolites that can bind to proteins [, ].

Q4: What is the toxicological concern associated with Isaxonine?

A4: The reactive metabolites generated during Isaxonine metabolism can covalently bind to liver proteins [, ], potentially triggering immune responses and leading to liver damage [, , , , ]. This has been linked to the development of hepatitis in some patients [, , , ].

Q5: Are there factors that influence Isaxonine's toxicity?

A5: Several factors might influence Isaxonine's toxicity, including:

Q6: What is the molecular formula and weight of Isaxonine?

A6: Isaxonine (N-isopropyl-amino-2-pyrimidine orthophosphate) has the molecular formula C7H12N3O4P and a molecular weight of 233.16 g/mol [].

Q7: What spectroscopic data is available for Isaxonine?

A7: Studies utilizing proton and carbon-13 nuclear magnetic resonance (NMR) and mass spectrometry have been conducted to characterize Isaxonine [, , ]. These techniques provide insights into the molecule's structure, protonation sites, and fragmentation patterns.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)

![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)

![1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine](/img/structure/B154396.png)